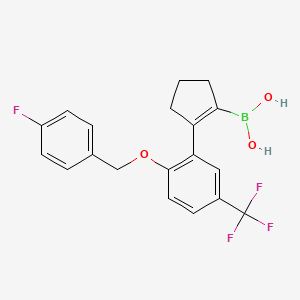![molecular formula C11H19IO2 B15242139 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxolane ring via an oxymethyl linkage. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane typically involves the reaction of 2-iodocyclohexanol with oxirane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological pathways involving iodine-containing compounds.
Medicine: Research on this compound includes its potential use in radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane involves its interaction with molecular targets through its iodocyclohexyl group. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The oxolane ring provides stability and enhances the compound’s solubility in various solvents, facilitating its use in different chemical reactions .
Comparación Con Compuestos Similares
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane can be compared with similar compounds such as:
2-{[(2-Iodocyclooctyl)oxy]methyl}oxolane: This compound has a similar structure but with a cyclooctyl group instead of a cyclohexyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its iodocyclohexyl group, which imparts specific reactivity and interaction properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19IO2 |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
2-[(2-iodocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-11H,1-8H2 |
Clave InChI |
RSFZVNOLHRJHOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OCC2CCCO2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


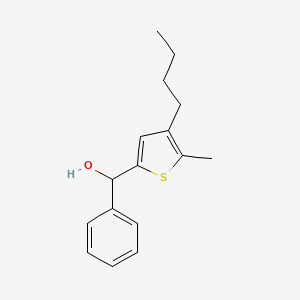

![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)



![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)


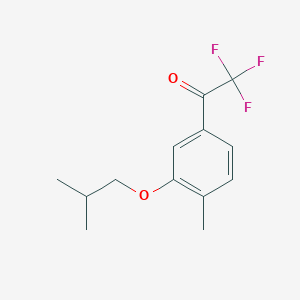
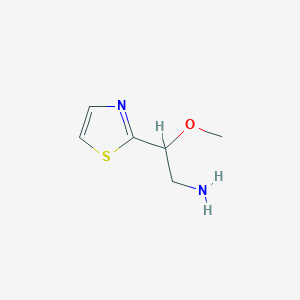
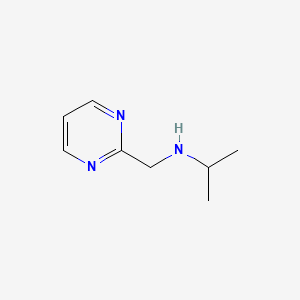
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
